Cas no 1185307-35-0 (4-bromothiazole-2-d)

4-Bromothiazole-2-d is a deuterated derivative of 4-bromothiazole, where the hydrogen at the 2-position is replaced by deuterium. This isotopic labeling enhances its utility in mechanistic studies, NMR spectroscopy, and kinetic isotope effect investigations. The incorporation of deuterium improves signal resolution in spectroscopic analyses and provides insights into reaction pathways. The compound retains the reactivity of the parent molecule, making it suitable for cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. Its high isotopic purity and stability under standard conditions ensure reliable performance in research applications. This product is particularly valuable in pharmaceutical and agrochemical research for tracing molecular interactions and optimizing synthetic routes.
4-bromothiazole-2-d structure
4-bromothiazole-2-d structure
Product Name:4-bromothiazole-2-d
CAS No:1185307-35-0
MF:C3H2BrNS
MW:165.029839992523
CID:5143121
Update Time:2025-05-19

4-bromothiazole-2-d Chemical and Physical Properties

Names and Identifiers

    • 4-bromothiazole-2-d
    • Inchi: 1S/C3H2BrNS/c4-3-1-6-2-5-3/h1-2H/i2D
    • InChI Key: VDTIGYKLTROQAH-VMNATFBRSA-N
    • SMILES: S1C=C(Br)N=C1[2H]

4-bromothiazole-2-d Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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4-bromothiazole-2-d Related Literature

Additional information on 4-bromothiazole-2-d

Recent Advances in the Application of 4-Bromothiazole-2-d and Compound 1185307-35-0 in Chemical Biology and Pharmaceutical Research

In recent years, the chemical biology and pharmaceutical industries have witnessed significant progress in the development and application of novel heterocyclic compounds, particularly thiazole derivatives. Among these, 4-bromothiazole-2-d (CAS: 1185307-35-0) has emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic utility, biological activities, and potential therapeutic applications.

4-Bromothiazole-2-d serves as a versatile building block in medicinal chemistry due to its unique structural features. The presence of both bromine and deuterium atoms in the thiazole ring enhances its reactivity and stability, making it an attractive candidate for various synthetic transformations. Recent studies have demonstrated its efficacy in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision.

One of the most notable applications of 4-bromothiazole-2-d is in the development of kinase inhibitors. Researchers have successfully incorporated this moiety into several lead compounds targeting protein kinases involved in cancer progression. Preliminary in vitro studies have shown promising results, with some derivatives exhibiting nanomolar inhibitory activity against specific kinase isoforms. These findings highlight the potential of 4-bromothiazole-2-d as a valuable scaffold in anticancer drug discovery.

Beyond its role in kinase inhibitor development, 4-bromothiazole-2-d has also been explored in the synthesis of antimicrobial agents. Recent structure-activity relationship (SAR) studies have revealed that modifications at the 4-position of the thiazole ring can significantly influence the compound's antibacterial and antifungal properties. This has led to the identification of several novel analogs with improved potency against multidrug-resistant bacterial strains.

The deuterium incorporation in 4-bromothiazole-2-d offers additional advantages in drug development. Isotope effects can modulate metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates. Several pharmaceutical companies have initiated programs to evaluate deuterated analogs of existing drugs, with 4-bromothiazole-2-d serving as a key intermediate in these efforts.

Looking ahead, the continued exploration of 4-bromothiazole-2-d and related compounds is expected to yield new insights into their biological activities and therapeutic potential. Ongoing research efforts are focusing on expanding the structural diversity of thiazole-based compounds and optimizing their pharmacological properties. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, 4-bromothiazole-2-d is poised to play an increasingly important role in the discovery of next-generation pharmaceutical agents.

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